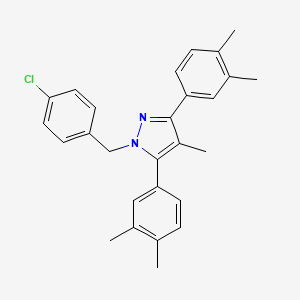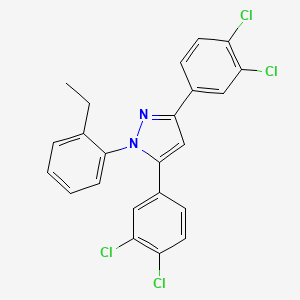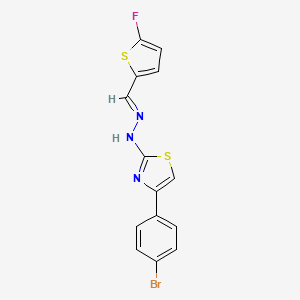
1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various aromatic groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 3,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like amines, thiols, solvents like ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole
- 1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole
- 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
Uniqueness: 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and 3,4-dimethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C27H27ClN2 |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H27ClN2/c1-17-6-10-23(14-19(17)3)26-21(5)27(24-11-7-18(2)20(4)15-24)30(29-26)16-22-8-12-25(28)13-9-22/h6-15H,16H2,1-5H3 |
InChI Key |
KKVARCOJAANCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10928031.png)
![2-{[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanone](/img/structure/B10928038.png)
![N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10928044.png)
![4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928045.png)
![2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10928058.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10928062.png)
![6-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928070.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10928071.png)
![4-[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10928077.png)

![N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928091.png)
![Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10928096.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10928097.png)
